molecular formula C11H16ClF2N5 B12220721 N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-propylpyrazol-4-amine;hydrochloride

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-propylpyrazol-4-amine;hydrochloride

Cat. No.: B12220721
M. Wt: 291.73 g/mol
InChI Key: MFFIKIMKCSOJFJ-UHFFFAOYSA-N
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Description

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-propylpyrazol-4-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-propylpyrazol-4-amine;hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the difluoromethylation of pyrazole derivatives. The process can be summarized as follows:

    Formation of the Pyrazole Core: The initial step involves the formation of the pyrazole core through cyclization reactions. For instance, hydrazine and 1,3-diketones can be used to form the pyrazole ring.

    Difluoromethylation: The introduction of the difluoromethyl group is achieved using difluoromethylating agents such as ClCF2H. This step often requires the presence of a base and a catalyst to facilitate the reaction.

    Functionalization: The pyrazole core is further functionalized by introducing the propyl and amine groups. This can be achieved through alkylation and amination reactions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production often requires the use of continuous flow reactors and advanced purification techniques to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-propylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated pyrazole derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-propylpyrazol-4-amine;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-propylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

    Difluoromethylpyrazole: Similar in structure but lacks the propyl and amine groups.

    Trifluoromethylpyrazole: Contains a trifluoromethyl group instead of a difluoromethyl group.

    Pyrazole-4-amine: Lacks the difluoromethyl and propyl groups.

Uniqueness

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-propylpyrazol-4-amine;hydrochloride is unique due to the presence of both difluoromethyl and propyl groups, which enhance its chemical stability and biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a versatile compound for research and development .

Properties

Molecular Formula

C11H16ClF2N5

Molecular Weight

291.73 g/mol

IUPAC Name

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-propylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H15F2N5.ClH/c1-2-5-17-8-9(6-16-17)14-7-10-3-4-15-18(10)11(12)13;/h3-4,6,8,11,14H,2,5,7H2,1H3;1H

InChI Key

MFFIKIMKCSOJFJ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)NCC2=CC=NN2C(F)F.Cl

Origin of Product

United States

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